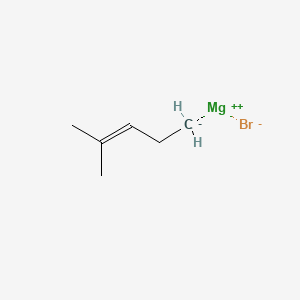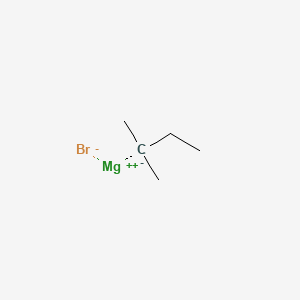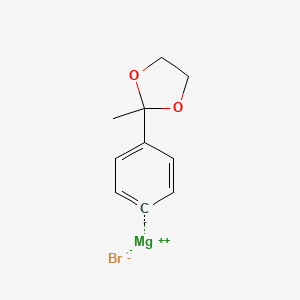
(4-(2-Methyl-1,3-dioxolan-2-yl)phenyl)magnesium bromide, 0.50 M in 2-MeTHF
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(2-Methyl-1,3-dioxolan-2-yl)phenyl)magnesium bromide, 0.50 M in 2-MeTHF (hereafter referred to as “the compound”) is a highly reactive organometallic compound used in a variety of scientific research applications. It is a magnesium bromide salt of a 2-methyl-1,3-dioxolan-2-yl phenyl group, and is typically used as a reagent in synthetic organic chemistry. The compound is typically used in laboratory experiments as a catalyst, or as a reagent in the synthesis of other compounds.
科学研究应用
- (1,3-Dioxolan-2-ylmethyl)magnesium bromide serves as a key intermediate for the preparation of radiolabeled compounds. For instance:
- It is used in the synthesis of 3-[^11C]-Propionaldehyde , which plays a crucial role in the production of radiolabeled compound [^11C]SN-38 . The latter is derived from 7-ethyl-10-hydroxy camptothecin and has applications in positron emission tomography (PET) imaging studies .
- The probe specifically detects cysteine over other thiols like homocysteine and glutathione . Such probes are valuable tools for studying cellular processes and detecting biomolecules .
- Calmodulin kinase II plays a critical role in cellular signaling pathways, making this inhibitor relevant for pharmacological research .
- The resulting indole derivatives exhibit regio-selectivity, which is essential for designing novel pharmaceuticals and functional materials .
Radiolabeled Compound Synthesis
Fluorescent Probe Development
Inhibitor Synthesis
Regio-Selective Indole Derivatives
Synthesis of Spirobenzofuran Piperidines
作用机制
Target of Action
It is a grignard reagent, which are generally known to react with a wide range of electrophilic compounds, including carbonyl compounds, imines, and others .
Mode of Action
As a Grignard reagent, (4-(2-Methyl-1,3-dioxolan-2-yl)phenyl)magnesium bromide can participate in nucleophilic addition reactions. The negatively charged carbon atom in the Grignard reagent attacks the electrophilic carbon in the carbonyl group of aldehydes or ketones, leading to the formation of a new carbon-carbon bond .
Biochemical Pathways
Grignard reagents are widely used in organic synthesis for the formation of carbon-carbon bonds, which is a fundamental process in the synthesis of a wide range of organic compounds .
Result of Action
The compound is used as a reactant in the synthesis of various organic compounds. For instance, it has been used in the preparation of 3-[11C]-Propionaldehyde, a key intermediate for the synthesis of radiolabeled compound [11C]SN-38, wherein SN-38 is 7-ethyl-10-hydroxy camptothecin .
Action Environment
The action of (4-(2-Methyl-1,3-dioxolan-2-yl)phenyl)magnesium bromide, like other Grignard reagents, is highly sensitive to the environment. It is typically used in anhydrous conditions and under an inert atmosphere to prevent reaction with water or oxygen. The reaction temperature can also influence the rate and selectivity of the reaction .
属性
IUPAC Name |
magnesium;2-methyl-2-phenyl-1,3-dioxolane;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11O2.BrH.Mg/c1-10(11-7-8-12-10)9-5-3-2-4-6-9;;/h3-6H,7-8H2,1H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFHYHOYFXAIHRE-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)C2=CC=[C-]C=C2.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrMgO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

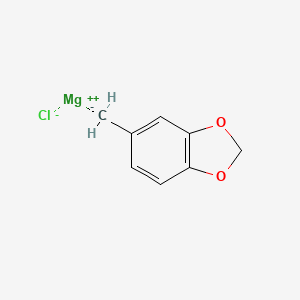
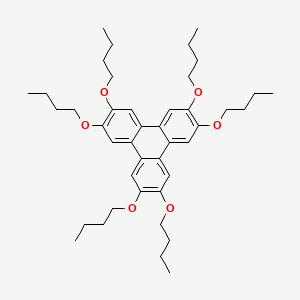
![6-Methyl[1,3]benzimidazo[1,2-c]quinazoline](/img/structure/B6317526.png)

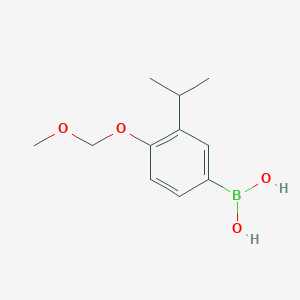

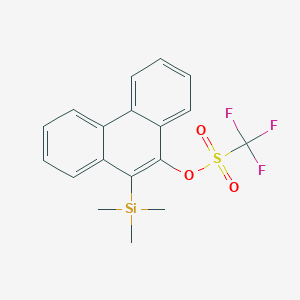

![(1R)-2-[tert-Butyl(dimethyl)silyl]oxy-1-(2-pyridyl)ethanol](/img/structure/B6317571.png)



